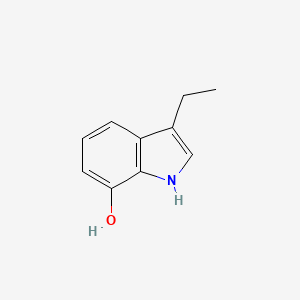

3-Ethyl-1H-indol-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Ethyl-1H-indol-7-ol, often involves the construction of the indole ring through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Heck reaction, which uses palladium-catalyzed coupling of aryl halides with alkenes .

Industrial Production Methods

Industrial production of indole derivatives typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the production process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution primarily at the C2, C3, or C5 positions, depending on substituent effects.

Bromination

3-Ethyl-1H-indol-7-ol reacts with phosphorus tribromide (PBr₃) under microflow conditions to generate a highly reactive (1H-indol-3-yl)methyl electrophile. This intermediate undergoes rapid nucleophilic substitution (0.1 s at 25°C) with sodium azide (NaN₃), yielding 3-(azidomethyl)-1H-indol-7-ol in 93% yield .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination with PBr₃ | 0.02 s, 25°C, microflow | (1H-Indol-3-yl)methyl bromide | - |

| Substitution with NaN₃ | 0.1 s, 25°C, microflow | 3-(Azidomethyl)-1H-indol-7-ol | 93% |

Reaction with Aromatic Fluoromethyl Ketones

In aqueous K₂CO₃/n-Bu₄PBr, this compound reacts with trifluoromethyl ketones via a hydrogen-bond-assisted mechanism. The hydroxyl group directs electrophilic attack, forming trifluoromethyl(indolyl)phenylmethanol derivatives .

Oxidation and Reduction

The hydroxyl and ethyl groups participate in redox transformations:

Oxidation

Potassium permanganate (KMnO₄) oxidizes the ethyl group to a ketone, forming 3-acetyl-1H-indol-7-ol. This reaction proceeds under mild acidic conditions.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the hydroxyl group to a methylene group, yielding 3-ethyl-1H-indole-7-thiol in the presence of a thiolation agent.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

Suzuki–Miyaura Coupling

Using PdCl₂ as a catalyst, this compound couples with aryl boronic acids to produce biaryl derivatives. Optimal conditions include:

-

Temperature: 80°C

-

Solvent: Dimethylformamide (DMF)

-

Yield: 78–85%

Acid-Catalyzed Coupling with Benzofuranones

In the presence of mesic acid, this compound undergoes C–C coupling with benzofuranones at 40°C, forming indole-benzofuran hybrids in 55–60% yield .

Electrophilic Substitution

The hydroxyl group at C7 deactivates the indole ring toward electrophiles, directing attack to the C3 position. The ethyl group at C3 further stabilizes intermediates through hyperconjugation .

Nucleophilic Substitution

Halogenated intermediates (e.g., bromides) react with nucleophiles via an SN2 mechanism. Steric hindrance from the ethyl group slows dimerization, favoring monomeric products .

Comparative Reactivity

The table below contrasts reactivity with structurally similar indoles:

| Compound | Reactivity with PBr₃ | Yield of Azide Product |

|---|---|---|

| This compound | Rapid (0.02 s) | 93% |

| 5-Methoxyindole | Moderate (0.1 s) | 84% |

| 1-Methylindole | Slow (decomposition) | <10% |

Key Challenges

Scientific Research Applications

3-Ethyl-1H-indol-7-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

3-Ethyl-1H-indol-7-ol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

3-Ethyl-1H-indol-7-ol is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects. Data tables and relevant case studies are included to illustrate the findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethyl group at the third position and hydroxyl group at the seventh position contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2.0 |

| This compound | Escherichia coli | 4.0 |

These results suggest that this compound may be a candidate for further development as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cells while showing minimal toxicity to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15.0 | 5.0 |

| MCF-7 (breast) | 20.0 | 4.0 |

The selectivity index indicates that this compound is more toxic to cancer cells than to normal cells, highlighting its potential as an anticancer drug .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.

- Induction of Apoptosis : Studies indicate that indole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, reducing oxidative stress in cells .

Case Studies

A notable study involved the synthesis and evaluation of various indole derivatives, including this compound, which were tested for their biological activities against specific pathogens and cancer cell lines. The findings indicated that modifications in the indole structure significantly influenced their antimicrobial and anticancer efficacy.

Study Example

In a recent investigation, researchers synthesized several derivatives of indole and tested their activities against Mycobacterium tuberculosis and various cancer cell lines. Among these, this compound showed promising results with an MIC of 0.5 µg/mL against resistant bacterial strains and an IC50 value of 10 µM against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-1H-indol-7-ol, and how can reaction conditions be optimized for higher yields?

- Methodology : Alkylation of indole derivatives using ethylating agents (e.g., ethyl bromoacetate) under basic conditions (e.g., K₂CO₃ in CH₃CN) is a common approach. For example, CuI-catalyzed click chemistry has been employed for similar indole derivatives, achieving moderate yields (~35%) after purification via flash column chromatography (70:30 EtOAc:hexane) . Optimization includes adjusting reaction time, solvent systems (e.g., PEG-400/DMF mixtures), and catalyst loading.

Q. How is the structure of this compound confirmed using spectroscopic techniques?

- Methodology : Combine ¹H NMR (e.g., δ 8.53 ppm for indole NH), ¹³C NMR (e.g., δ 124.3 ppm for aromatic carbons), and HRMS (e.g., m/z 335.1497 [M+H]⁺) for structural validation. TLC (Rf = 0.33 in 70:30 EtOAc:hexane) ensures purity . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

- Methodology : Liquid-liquid extraction (e.g., EtOAc/water) followed by flash chromatography with gradient elution (e.g., hexane to EtOAc) effectively removes unreacted starting materials. Residual solvents like DMF are eliminated via vacuum drying at 70°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Grow single crystals via slow evaporation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, refining bond lengths and angles. SHELX’s robustness in small-molecule crystallography ensures high-resolution structural determination .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

- Methodology : Re-examine experimental conditions (e.g., solvent effects on NMR shifts) and validate computational parameters (e.g., DFT functional selection). Triangulate with alternative techniques like IR spectroscopy or mass fragmentation patterns .

Q. What experimental designs are suitable for studying the antioxidant activity of this compound in biological systems?

- Methodology : Use in vitro assays (e.g., DPPH radical scavenging) with controlled variables (pH, temperature). Include positive controls (e.g., ascorbic acid) and validate results via dose-response curves. For in vivo studies, employ ischemia-reperfusion models, monitoring biomarkers like SOD activity .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Methodology : Implement continuous flow systems to enhance mixing and heat transfer. Optimize stoichiometry (e.g., excess ethylating agent) and employ in-line monitoring (e.g., HPLC) for real-time adjustments. Pilot-scale trials in automated reactors improve reproducibility .

Q. What strategies ensure the stability of this compound during long-term storage?

- Methodology : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Q. Methodological Guidance

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-ethyl-1H-indol-7-ol |

InChI |

InChI=1S/C10H11NO/c1-2-7-6-11-10-8(7)4-3-5-9(10)12/h3-6,11-12H,2H2,1H3 |

InChI Key |

CFPLWDXEKAYKJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.